![molecular formula C23H26O4 B119027 Acétate de 2-((8S,10S,13S,14S)-10,13-diméthyl-3-oxo-6,7,8,10,12,13,14,15-octahydro-3H-cyclopenta[a]phénanthrène-17-yl)-2-oxoéthyle CAS No. 37413-91-5](/img/structure/B119027.png)

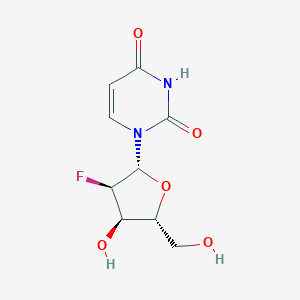

Acétate de 2-((8S,10S,13S,14S)-10,13-diméthyl-3-oxo-6,7,8,10,12,13,14,15-octahydro-3H-cyclopenta[a]phénanthrène-17-yl)-2-oxoéthyle

Vue d'ensemble

Description

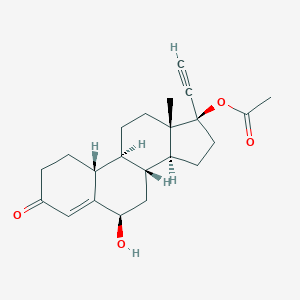

Le 21-Acétoxypregna-1,4,9(11),16-tétraène-3,20-dione est un intermédiaire corticostéroïde synthétique. Il est un composé clé dans la synthèse de corticostéroïdes fluorés hautement actifs, tels que la dexaméthasone, la bétaméthasone et la triamcinolone . Ce composé est remarquable pour son rôle dans la production de corticostéroïdes, qui sont largement utilisés pour leurs propriétés anti-inflammatoires et immunosuppressives .

Applications De Recherche Scientifique

21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione is extensively used in scientific research for the synthesis of corticosteroids. Its applications span various fields:

Mécanisme D'action

Target of Action

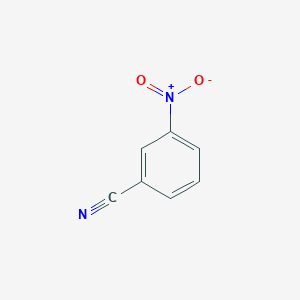

The compound, also known as 21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate, is a synthetic corticosteroid . Corticosteroids primarily target the glucocorticoid receptor, a type of nuclear receptor that is present inside the cells. The glucocorticoid receptor plays a crucial role in regulating genes controlling inflammation, immune response, and various metabolic processes.

Mode of Action

Upon entering the cell, 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione binds to the glucocorticoid receptor, causing a conformational change that allows it to dissociate from heat shock proteins and translocate into the nucleus. Once in the nucleus, the steroid-receptor complex binds to glucocorticoid response elements in the DNA, leading to the transcription of target genes. This results in the production of proteins with anti-inflammatory and immunosuppressive effects .

Result of Action

The primary result of the action of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione is the reduction of inflammation and suppression of the immune response. This makes it useful for the treatment of various inflammatory and autoimmune conditions .

Méthodes De Préparation

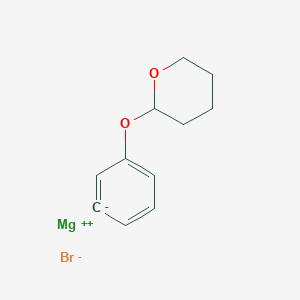

Voies de synthèse et conditions de réaction : La synthèse du 21-Acétoxypregna-1,4,9(11),16-tétraène-3,20-dione implique généralement une séquence de réactions chimiques et microbiologiques. Une méthode efficace commence par la 9α-hydroxyandrostènedione, qui subit une déshydratation pour former une double liaison C9–C11 . La chaîne latérale pregnane est ensuite construite à l'aide de la méthode de la cyanhydrine . Enfin, la double liaison D 16,17 est introduite par déshydratation du groupe 17α-hydroxy .

Méthodes de production industrielle : La production industrielle du 21-Acétoxypregna-1,4,9(11),16-tétraène-3,20-dione implique des voies de synthèse similaires mais optimisées pour une production à grande échelle. Le processus commence souvent par des phytostérols, qui sont convertis en 9α-hydroxyandrostènedione par une dégradation bio-oxydative . Les étapes suivantes reflètent la synthèse en laboratoire mais sont mises à l'échelle et optimisées pour l'efficacité et la rentabilité .

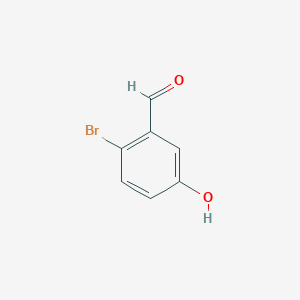

Analyse Des Réactions Chimiques

Types de réactions : Le 21-Acétoxypregna-1,4,9(11),16-tétraène-3,20-dione subit diverses réactions chimiques, notamment :

Oxydation : Conversion des groupes hydroxyle en cétones.

Réduction : Réduction des doubles liaisons.

Substitution : Introduction de groupes fonctionnels tels que les groupes acétoxy.

Réactifs et conditions courants :

Oxydation : Réactifs comme le dioxyde de sélénium pour la déshydrogénation.

Réduction : Hydrogénation catalytique.

Substitution : Réactifs d'iodation et d'acétoxylation.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent des corticostéroïdes fluorés hautement actifs comme la dexaméthasone et la bétaméthasone .

4. Applications de la recherche scientifique

Le 21-Acétoxypregna-1,4,9(11),16-tétraène-3,20-dione est largement utilisé dans la recherche scientifique pour la synthèse de corticostéroïdes. Ses applications couvrent divers domaines :

Chimie : En tant qu'intermédiaire dans la synthèse de structures stéroïdiennes complexes.

Biologie : Étude des effets des corticostéroïdes sur les processus cellulaires.

Médecine : Développement de médicaments anti-inflammatoires et immunosuppresseurs.

Industrie : Production à grande échelle de corticostéroïdes pour un usage pharmaceutique.

5. Mécanisme d'action

Le mécanisme d'action du 21-Acétoxypregna-1,4,9(11),16-tétraène-3,20-dione implique sa conversion en corticostéroïdes actifs, qui exercent ensuite leurs effets en se liant aux récepteurs des glucocorticoïdes . Cette liaison module l'expression des protéines anti-inflammatoires et supprime l'expression des gènes pro-inflammatoires . Les cibles moléculaires comprennent divers facteurs de transcription et voies de signalisation impliqués dans l'inflammation et la réponse immunitaire .

Composés similaires :

9α-Hydroxyandrostènedione : Un précurseur dans la synthèse du 21-Acétoxypregna-1,4,9(11),16-tétraène-3,20-dione.

Dexaméthasone : Un corticostéroïde fluoré synthétisé à partir du 21-Acétoxypregna-1,4,9(11),16-tétraène-3,20-dione.

Bétaméthasone : Un autre corticostéroïde dérivé de ce composé.

Unicité : Le 21-Acétoxypregna-1,4,9(11),16-tétraène-3,20-dione est unique en raison de son rôle d'intermédiaire clé dans la synthèse de corticostéroïdes fluorés hautement actifs. Sa synthèse efficace à partir de précurseurs facilement disponibles comme les phytostérols en fait un composé précieux dans l'industrie pharmaceutique .

Comparaison Avec Des Composés Similaires

9α-Hydroxyandrostenedione: A precursor in the synthesis of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione.

Dexamethasone: A fluorinated corticosteroid synthesized from 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione.

Betamethasone: Another corticosteroid derived from this compound.

Uniqueness: 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione is unique due to its role as a key intermediate in the synthesis of highly active fluorinated corticosteroids. Its efficient synthesis from readily available precursors like phytosterols makes it a valuable compound in the pharmaceutical industry .

Propriétés

IUPAC Name |

[2-[(8S,10S,13S,14S)-10,13-dimethyl-3-oxo-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O4/c1-14(24)27-13-21(26)20-7-6-18-17-5-4-15-12-16(25)8-10-22(15,2)19(17)9-11-23(18,20)3/h7-10,12,17-18H,4-6,11,13H2,1-3H3/t17-,18-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFEOMHFPJREVTP-PTRHGPIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1=CCC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)C=C[C@@]43C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190855 | |

| Record name | 21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37413-91-5 | |

| Record name | 21-(Acetyloxy)pregna-1,4,9(11),16-tetraene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37413-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037413915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the significance of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione in pharmaceutical synthesis?

A: 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione serves as a crucial intermediate in the synthesis of highly active halogenated corticosteroids, including dexamethasone. [, ] These corticosteroids are widely used medications, with a global demand estimated at 40-70 tons annually. [] Developing efficient synthetic routes for this key intermediate is vital for producing these essential medications.

Q2: What is the advantage of using 9α-hydroxyandrostenedione as a starting material for synthesizing 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione?

A: Traditional methods for synthesizing corticosteroids often rely on 16-dehydropregnenolone acetate (derived from diosgenin) or androstenedione (derived from phytosterol). [] Utilizing 9α-hydroxyandrostenedione, a product of the bio-oxidative degradation of phytosterols, offers a potentially more cost-effective and readily available starting material. []

Q3: What is the reported yield of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione using the new synthesis method?

A: Research indicates that the synthesis of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione from 9α-hydroxyandrostenedione using the described procedure achieved a yield of over 46%. [] This yield suggests the practical feasibility of this method for potential industrial applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.